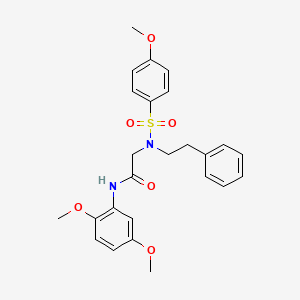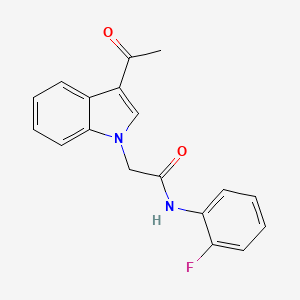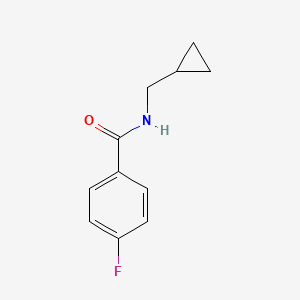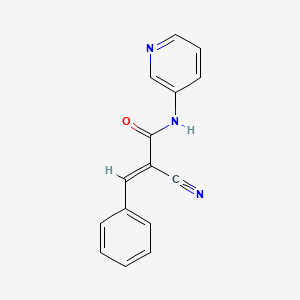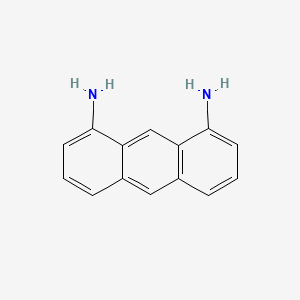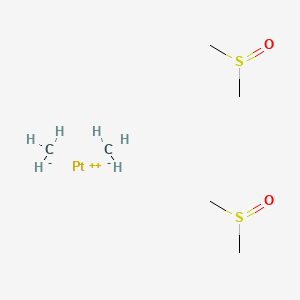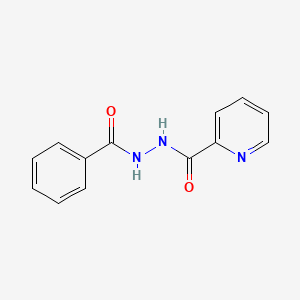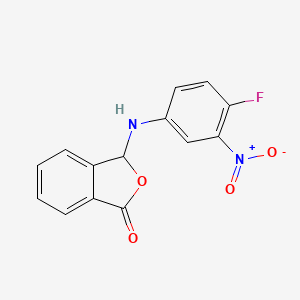
3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzofuran ring fused with a nitroaniline moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline . This intermediate is then subjected to a cyclization reaction with a suitable benzofuran precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(4-fluoro-3-aminoanilino)-3H-2-benzofuran-1-one .
Applications De Recherche Scientifique
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in binding to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitroaniline: Shares the nitroaniline moiety but lacks the benzofuran ring.
3-Nitro-4-fluoroaniline: Similar structure but different substitution pattern on the benzene ring
Uniqueness
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one is unique due to the combination of the benzofuran ring and the nitroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
799773-41-4 |
|---|---|
Formule moléculaire |
C14H9FN2O4 |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9FN2O4/c15-11-6-5-8(7-12(11)17(19)20)16-13-9-3-1-2-4-10(9)14(18)21-13/h1-7,13,16H |
Clé InChI |
ICQCAQCYXUOKNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Solubilité |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


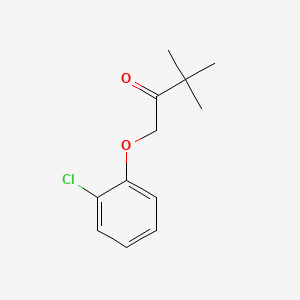

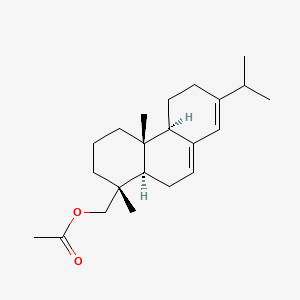

![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
